molecular formula C16H16N2O3S B5556539 2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide

2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide

Cat. No.: B5556539
M. Wt: 316.4 g/mol
InChI Key: HCJQHWNCZBVLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DZNep and is a potent inhibitor of EZH2, a histone methyltransferase enzyme that plays a crucial role in epigenetic regulation.

Scientific Research Applications

Anti-HIV-1 Activity

A study by Aslam et al. (2013) synthesized a novel series of compounds, including derivatives related to the chemical structure . These compounds were evaluated for their anti-HIV-1 and cytotoxic activities, revealing that some exhibited significant activity against the human immunodeficiency virus type 1 (HIV-1) with minimal toxicity, highlighting their potential as antiviral agents (Aslam et al., 2013).

Anticancer Activity

Further research delves into the compound's applications in cancer treatment. Abdel-Motaal et al. (2020) reported the synthesis of novel heterocycles utilizing thiophene-incorporated thioureido substituents as precursors, showing potent anticancer activity against colon cancer cell lines (Abdel-Motaal et al., 2020). Similarly, Shams et al. (2010) detailed the synthesis and antitumor evaluation of heterocyclic compounds derived from a similar precursor, demonstrating significant inhibitory effects on various human cancer cell lines (Shams et al., 2010).

Antioxidant Properties

Research by Ahmad et al. (2012) synthesized compounds based on the pyrazolobenzothiazine system, evaluated for their antioxidant activities. Several compounds showed moderate to significant radical scavenging activity, suggesting their utility in combating oxidative stress (Ahmad et al., 2012).

Antibacterial and Antifungal Agents

Borad et al. (2015) explored the synthesis of novel derivatives as potent antibacterial agents. These compounds exhibited a broad spectrum of antibacterial activity against various microorganisms, indicating their potential as new treatments for bacterial infections (Borad et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, (5,5-Dioxido-6h-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid, suggests that it should not be released into the environment and that personal protective equipment should be used when handling it . In case of exposure, the affected area should be washed with copious amounts of water and medical attention should be sought if symptoms persist .

Future Directions

The future directions for research on this compound and its derivatives could include further exploration of their potential use in organic electroluminescent devices . Additionally, more research could be done to fully understand their physical and chemical properties, as well as their safety and environmental impact .

Properties

IUPAC Name

2-(5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-2-17-16(19)11-18-14-9-5-3-7-12(14)13-8-4-6-10-15(13)22(18,20)21/h3-10H,2,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJQHWNCZBVLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C2=CC=CC=C2C3=CC=CC=C3S1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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